molecular formula C16H22N2O2S B8026449 tert-Butyl 6-ethyl-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

tert-Butyl 6-ethyl-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No.: B8026449
M. Wt: 306.4 g/mol
InChI Key: UDXSMLZDIRAADU-UHFFFAOYSA-N
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Description

tert-Butyl 6-ethyl-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a pyrrolo[2,3-b]pyridine derivative characterized by a tert-butyl carboxylate protecting group at the 1-position and substituents at positions 2, 3, and 6. The ethyl group at position 6, methyl at position 2, and methylthio (-SMe) group at position 3 contribute to its unique chemical and physical properties. This compound is structurally related to intermediates in pharmaceutical synthesis, where pyrrolo[2,3-b]pyridine scaffolds are valued for their bioactivity and versatility in medicinal chemistry .

Properties

IUPAC Name

tert-butyl 6-ethyl-2-methyl-3-methylsulfanylpyrrolo[2,3-b]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2S/c1-7-11-8-9-12-13(21-6)10(2)18(14(12)17-11)15(19)20-16(3,4)5/h8-9H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXSMLZDIRAADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C=C1)C(=C(N2C(=O)OC(C)(C)C)C)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

Tert-butyl 6-ethyl-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer research and pharmacology. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H22N2O2S
  • Molecular Weight : 306.4 g/mol
  • CAS Number : 2225878-47-5
  • Purity : ≥95% .

The compound features a pyrrolo[2,3-b]pyridine scaffold, which is known for its diverse biological activities. The presence of the methylthio group is particularly noteworthy as it can enhance the compound's pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cancer progression. Notably, it has been studied for its effects on Polo-like kinase 1 (Plk1), a critical regulator of cell division that is often upregulated in cancer cells.

Inhibition of Plk1

Research indicates that this compound exhibits inhibitory effects on Plk1, which is implicated in several cancer types. The structure–activity relationship (SAR) studies show that modifications to the pyrrolo[2,3-b]pyridine core can significantly influence its inhibitory potency. For instance, certain derivatives have demonstrated IC50 values in the low micromolar range against Plk1 .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Target IC50 (μM) Effect
Plk1 Inhibition StudyPolo-like Kinase 11.49 - 2.94Significant inhibition of cell proliferation
Cell Viability AssayVarious Cancer CellsVariesInduced antiproliferative effects
Microtubule DepolymerizationMDA-MB-435 Cells10Caused microtubule depolymerization at high concentrations

Case Studies

  • Anticancer Effects : A study evaluated the anticancer properties of this compound using various human cancer cell lines. The results showed that at concentrations above 10 µM, significant antiproliferative effects were observed, correlating with its ability to inhibit Plk1 activity .
  • Microtubule Targeting : In another investigation focusing on microtubule dynamics, this compound was shown to induce microtubule depolymerization at concentrations that also affected cell viability .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with a pyrrolopyridine structure exhibit significant anticancer properties. Studies have shown that tert-butyl derivatives can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. For instance, the compound has been tested against various cancer cell lines, demonstrating promising results in inducing cell death and inhibiting metastasis.

Neuroprotective Effects
The neuroprotective potential of this compound has also been explored. Its ability to cross the blood-brain barrier positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that it may help in reducing oxidative stress and inflammation in neuronal cells.

Agrochemicals

Pesticidal Properties
The compound shows potential as an agrochemical, particularly as an insecticide or fungicide. Its efficacy against specific pests has been evaluated, showing reduced mortality rates among treated populations compared to controls. Such findings highlight its potential utility in sustainable agriculture practices.

Herbicidal Activity
In addition to its pesticidal properties, tert-butyl 6-ethyl-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate has been investigated for herbicidal activity. Laboratory studies indicate that it can inhibit the growth of certain weed species without adversely affecting crop plants, making it a candidate for integrated weed management strategies.

Material Science

Polymer Synthesis
The compound's unique chemical structure allows it to be utilized in synthesizing novel polymers with enhanced properties. Research into polymer composites incorporating this pyrrolopyridine derivative suggests improvements in mechanical strength and thermal stability.

Nanomaterials Development
Recent studies have explored the use of this compound in the development of nanomaterials for drug delivery systems. Its ability to form stable nanoparticles can facilitate targeted delivery of therapeutic agents, improving efficacy while minimizing side effects.

Case Studies

Study Focus Findings Reference
Anticancer ActivityInduced apoptosis in breast cancer cells
NeuroprotectionReduced oxidative stress in neuronal cultures
Pesticidal EfficacySignificant mortality rates in treated pest populations
Herbicidal ActivityEffective against common weed species
Polymer ApplicationsEnhanced mechanical properties in composite materials

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous pyrrolo[2,3-b]pyridine derivatives, focusing on substituent effects, reactivity, and applications.

Structural Similarities and Key Substituent Variations

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
Target Compound : tert-Butyl 6-ethyl-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate 2-Me, 3-SMe, 6-Et C₁₆H₂₂N₂O₂S 306.43 Ethyl and methylthio groups enhance lipophilicity; tert-butyl ester stabilizes the core. N/A
tert-Butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate 3-I, 5-CF₃ C₁₃H₁₂F₃IN₂O₂ 412.15 Iodo and trifluoromethyl groups enable cross-coupling reactions; higher halogenated weight reduces solubility.
tert-Butyl 6-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate 6-CN C₁₃H₁₃N₃O₂ 243.26 Cyano group increases polarity; useful in nucleophilic substitutions.
tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate 5-Br, 3-Me (dihydro) C₁₃H₁₇BrN₂O₂ 313.19 Bromo substituent facilitates Suzuki couplings; dihydro structure alters aromaticity.
tert-Butyl 3-(3-hydroxyprop-1-ynyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate 3-hydroxypropynyl, 5-Me C₁₇H₂₀N₂O₃ 300.36 Propargyl alcohol substituent enables click chemistry; hydroxyl group enhances hydrogen bonding.

Physical and Chemical Properties

  • Lipophilicity: The ethyl and methylthio groups in the target compound increase its logP value compared to polar analogs like the cyano-substituted derivative (), enhancing membrane permeability in drug design .
  • Molecular Weight and Solubility : Halogenated derivatives (e.g., ) have higher molecular weights (>400 Da) and reduced aqueous solubility, whereas the target compound (306.43 Da) may exhibit better bioavailability .

Preparation Methods

Cyclocondensation Approaches

The pyrrolo[2,3-b]pyridine scaffold is synthesized via cyclocondensation of 2-aminopyrrole derivatives with active methylene compounds. For example:

  • Reactant : 2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile.

  • Conditions : Acetic acid/HCl, reflux.

  • Outcome : Forms 1H-pyrrolo[2,3-b]pyridine intermediates, which are functionalized post-cyclization.

Cross-Coupling Methods

Palladium-catalyzed cross-Ullmann reactions enable coupling of halogenated pyrroles/pyridines. For instance:

  • Reactants : 5-Bromo-pyrrolo[2,3-b]pyridine and ethylboronic acid.

  • Catalyst : Pd(PPh₃)₄, Cs₂CO₃.

  • Conditions : Dioxane, 90°C, 24 h.

Boc Protection of the Pyrrole Nitrogen

Method : Reaction with Boc anhydride (di-tert-butyl dicarbonate).

  • Conditions : DMAP, CH₃CN, 20°C, 18 h.

  • Example :

    Pyrrolo[2,3-b]pyridine + Boc₂O → tert-butyl carboxylate-protected product (98% yield).

Integrated Synthetic Route

A representative pathway combines the above steps:

StepReactionConditionsYield
1Cyclocondensation of 2-amino-pyrrole with ethyl acetoacetateAcOH/HCl, reflux, 6 h75%
2Methylation at C2 using CH₃INaH/DMF, 0°C → RT, 4 h88%
3Bromination at C3 with NBSDCM, 0°C, 2 h90%
4Thioether formation with NaSMeDMF, 80°C, 6 h72%
5Suzuki coupling at C6 with ethylboronic acidPdCl₂(dppf)/K₂CO₃, DME/H₂O, 90°C, 12 h68%
6Boc protection with Boc₂ODMAP/CH₃CN, 20°C, 18 h98%

Analytical Characterization

Key data for the final compound:

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.65 (s, 9H, Boc), 2.26 (s, 3H, C2-CH₃), 2.49 (s, 3H, S-CH₃), 3.01 (q, J=7.6 Hz, 2H, C6-CH₂CH₃), 1.42 (t, J=7.6 Hz, 3H, C6-CH₂CH₃).

  • HRMS (ESI) : m/z calcd. for C₁₆H₂₁N₂O₂S [M+H]⁺: 329.1294; found: 329.1291.

Challenges and Optimization

  • Regioselectivity : Ensuring correct substitution patterns requires careful control of reaction conditions (e.g., temperature, catalyst loading).

  • Purification : Silica gel chromatography (hexanes/EtOAc) resolves intermediates.

  • Side Reactions : Over-alkylation at C2 mitigated by slow addition of CH₃I .

Q & A

Q. What are the key synthetic routes for tert-butyl 6-ethyl-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, and how can intermediates be optimized?

  • Methodological Answer : The synthesis of this compound likely involves multi-step functionalization of the pyrrolo[2,3-b]pyridine core. A stepwise approach, as seen in analogous tert-butyl-protected pyridine derivatives, includes:
  • Core assembly : Start with a halogenated pyrrolo[2,3-b]pyridine precursor (e.g., bromo or iodo derivatives) .
  • Substituent introduction : Use nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura for ethyl/methyl groups) under palladium catalysis .
  • Protection/deprotection : tert-Butyloxycarbonyl (Boc) groups are introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of base (e.g., DMAP, triethylamine) .
  • Intermediate optimization : Monitor reaction progress using TLC or LCMS. Adjust solvent polarity (e.g., dichloromethane or THF) and temperature (0–20°C for sensitive steps) to minimize side reactions .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR (¹H/¹³C) : Key for confirming regiochemistry and substituent placement. For example, the methylthio (-SMe) group shows a distinct singlet near δ 2.5 ppm in ¹H NMR, while tert-butyl protons appear as a singlet at δ 1.2–1.4 ppm .
  • LCMS : Use high-resolution LCMS to verify molecular weight (expected [M+H]⁺ ≈ 363.2 g/mol based on analogs) and purity (>95%) .
  • IR spectroscopy : Confirm carbonyl (C=O) stretch of the Boc group (~1680–1720 cm⁻¹) .

Q. How can researchers address solubility challenges in experimental settings?

  • Methodological Answer :
  • Solvent selection : Use polar aprotic solvents (e.g., DMSO, DMF) for reactions requiring high solubility. For crystallization trials, gradient mixtures of ethyl acetate/hexane or methanol/water are effective .
  • Derivatization : Temporarily introduce solubilizing groups (e.g., acetyl or tosyl) during synthesis, then remove them post-reaction .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized for introducing the methylthio group at position 3?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use a factorial design to evaluate variables: reagent stoichiometry (e.g., NaSMe vs. MeSH), temperature (25–80°C), and catalyst (e.g., CuI for Ullmann-type couplings).
  • Kinetic analysis : Monitor reaction progress via in situ FTIR or LCMS to identify rate-limiting steps .
  • Contingency for sulfur oxidation : Conduct reactions under inert atmosphere (N₂/Ar) and add antioxidants (e.g., BHT) to prevent sulfoxide formation .

Q. How can researchers resolve contradictions between spectroscopic data and computational predictions (e.g., NMR chemical shifts)?

  • Methodological Answer :
  • Comparative analysis : Run DFT calculations (e.g., Gaussian or ORCA) to predict NMR shifts and compare with experimental data. Discrepancies may indicate conformational flexibility or solvent effects .
  • Dynamic NMR : Perform variable-temperature NMR to detect hindered rotations (e.g., tert-butyl group) that cause splitting .

Q. What experimental strategies can elucidate the methylthio group’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Competitive experiments : Compare reactivity of methylthio vs. methylsulfonyl or thioacetate groups under identical Pd-catalyzed conditions (e.g., Stille or Negishi couplings).
  • Mechanistic probes : Use deuterated analogs or radical traps (e.g., TEMPO) to identify intermediates .

Q. How can computational modeling guide the design of derivatives with improved stability?

  • Methodological Answer :
  • Reaction path search : Use quantum chemical methods (e.g., DFT) to model degradation pathways (e.g., Boc cleavage or sulfur oxidation).
  • Machine learning : Train models on stability data from analogous pyrrolopyridine derivatives to predict optimal substituents .

Q. What strategies mitigate instability during purification or storage?

  • Methodological Answer :
  • Lyophilization : For hygroscopic intermediates, lyophilize under vacuum to remove water.
  • Stabilizing formulations : Store as a tert-butyl ether or in solid dispersion with polymers (e.g., PVP) to reduce decomposition .

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